molecular formula C18H14N4O2S B5970548 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone

2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone

Cat. No. B5970548
M. Wt: 350.4 g/mol
InChI Key: NHMSFDUHIRNJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone, also known as QMTH, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act as a DNA intercalator, inhibiting DNA replication and leading to cell death. 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and physiological effects:
In addition to its anti-tumor and anti-inflammatory effects, 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant activity, as well as the ability to inhibit the formation of blood vessels in tumors. 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has also been shown to have a protective effect on the liver in animal models of liver damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone. One area of interest is the development of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone and its potential therapeutic applications. Other potential future directions include investigating the use of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects, as well as exploring its potential use in other disease contexts such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone involves the reaction of 2-chloro-4(3H)-quinazolinone with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-thiol in the presence of a base. The resulting product is purified through column chromatography to obtain 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone in high yield and purity.

Scientific Research Applications

2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.

properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-11-5-4-6-12(9-11)17-21-22-18(24-17)25-10-15-19-14-8-3-2-7-13(14)16(23)20-15/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSFDUHIRNJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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